Diisopropyl fluorophosphate
Overview
Description
Isoflurophate, also known as diisopropyl fluorophosphate, is an organophosphorus compound with the chemical formula C₆H₁₄FO₃P. It is a colorless, oily liquid that is highly toxic and used primarily as an irreversible cholinesterase inhibitor. Isoflurophate is mainly utilized in the treatment of chronic glaucoma and other eye conditions, such as accommodative esotropia .
Mechanism of Action
Target of Action
Diisopropyl fluorophosphate (DFP) primarily targets acetylcholinesterase (AChE) , an enzyme that deactivates the neurotransmitter acetylcholine . It also inhibits other serine proteases such as trypsin, chymotrypsin, and a range of other enzymes including cathepsin G, coagulation factor Xa, leucocyte elastase, pancreatic elastase, tissue kallikrein, plasmin, subtilisin, and thrombin .
Mode of Action
DFP acts as an irreversible inhibitor of acetylcholinesterase . It forms a stable enzyme-inhibitor complex with a specific OH group of serine situated at the active sites of certain enzymes . This interaction results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine .
Biochemical Pathways
The inhibition of acetylcholinesterase by DFP leads to an accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft . This causes continuous stimulation of the postsynaptic membrane, leading to a range of toxic symptoms. The irreversible nature of this inhibition can lead to prolonged effects .
Pharmacokinetics
It is known that dfp is highly toxic by all routes of administration . It is also volatile, which may influence its absorption and distribution .
Result of Action
The result of DFP’s action is a potent neurotoxic effect . Its LD50 in rats is 6 mg/kg (oral) . Due to the accumulation of acetylcholine, it can cause a range of symptoms including headache, anorexia, nausea, weakness, dizziness, blurred vision, and myosis . In the eye, it has been used as a miotic agent in the treatment of chronic glaucoma .
Action Environment
DFP is stable but undergoes hydrolysis when subjected to moisture . Therefore, the presence of water or moisture in the environment can influence the stability of DFP. All work with DFP should be carried out in a well-ventilated hood, and appropriate personal protective equipment should be used due to its high toxicity .
Biochemical Analysis
Biochemical Properties
Diisopropyl fluorophosphate is a potent inhibitor of serine proteases such as trypsin and chymotrypsin, and of acetylcholinesterase . It also inhibits cathepsin G, cholinesterase, coagulation factor Xa, leucocyte elastase, pancreatic elastase, tissue kallikrein, plasmin, subtilisin, and thrombin . The inhibition of acetylcholinesterase makes this compound especially toxic .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It combines with the amino acid serine at the active site of the enzyme acetylcholinesterase, an enzyme that deactivates the neurotransmitter acetylcholine .
Molecular Mechanism
This compound irreversibly inhibits biological systems by forming an enzyme-inhibitor complex with a specific OH group of serine situated at the active sites of certain enzymes . The peptidases trypsin and chymotrypsin contain serine groups at the active site and are inhibited by this compound .
Temporal Effects in Laboratory Settings
This compound is a practically odorless, mobile liquid, which is readily hydrolyzed by alkali . Slow hydrolysis in water yields HF . It is widely used in enzyme studies for inactivation of proteases and esterases .
Dosage Effects in Animal Models
This compound is a very potent neurotoxin. Its LD50 in rats is 6 mg/kg (oral) . It has also been used to develop a rodent model of Gulf War Syndrome .
Transport and Distribution
This compound is a practically odorless, mobile liquid, which is readily hydrolyzed by alkali . It is soluble in vegetable oils but not very soluble in mineral oils .
Subcellular Localization
This compound is used in civilian laboratories to mimic lethal nerve gas exposure or organophosphate toxicities . It combines with the amino acid serine at the active site of the enzyme acetylcholinesterase, an enzyme that deactivates the neurotransmitter acetylcholine .
Preparation Methods
Isoflurophate is synthesized through a multi-step process:
Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This reaction forms diisopropylphosphite.
Chlorination: The diisopropylphosphite is then chlorinated.
Industrial production methods involve handling the compound with exceptional care due to its high toxicity. It is typically preserved in glass, fuse-sealed containers, or other suitable sealed containers in a cool place .
Chemical Reactions Analysis
Isoflurophate undergoes several types of chemical reactions:
Hydrolysis: Isoflurophate is stable but undergoes hydrolysis when subjected to moisture.
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of the fluorine atom.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity with other chemicals can lead to various products depending on the reagents and conditions used.
Common reagents used in these reactions include sulfuric acid, nitric acid, and ammonium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoflurophate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Isoflurophate is used to study enzyme inhibition, particularly cholinesterase inhibition, which is crucial for understanding nerve agent toxicity and developing antidotes.
Medicine: It is used in ophthalmology for the treatment of chronic glaucoma and accommodative esotropia.
Comparison with Similar Compounds
Isoflurophate is similar to other organophosphorus compounds, such as:
Echothiophate: Another irreversible cholinesterase inhibitor used in the treatment of glaucoma.
Sarin: A highly toxic nerve agent that also inhibits acetylcholinesterase but is used primarily as a chemical weapon.
Malathion: An organophosphorus insecticide that inhibits cholinesterase but is less toxic to humans compared to isoflurophate.
Isoflurophate is unique due to its specific use in ophthalmology and its high toxicity, which requires careful handling and specific storage conditions .
Properties
IUPAC Name |
2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCZHBLJLSDCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FO3P | |
Record name | ISOFLUORPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5034 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040667 | |
Record name | Diisopropyl fluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid | |
Record name | ISOFLUORPHATE | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | Isoflurophate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |
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Boiling Point |
144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation) | |
Record name | ISOFLUORPHATE | |
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Record name | Isoflurophate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00677 | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |
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Solubility |
Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L | |
Record name | Isoflurophate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00677 | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |
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Record name | Isoflurophate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |
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Density |
1.055 (EPA, 1998) - Denser than water; will sink, 1.055 | |
Record name | ISOFLUORPHATE | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Vapor Density |
6.4 (Air= 1) | |
Record name | DIISOPROPYL FLUOROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |
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Vapor Pressure |
0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C | |
Record name | ISOFLUORPHATE | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Mechanism of Action |
The mechanism of isoflurophate's action involves the irreversible inhibition of cholinesterase., Passive avoidance retention and cortical (3)H-quinuclidinyl benzilate (QNB) binding were exam in rats that were chronically treated with isofluorophate. Retention of a passive avoidance response was significantly lower when compared to vehicle-treated controls. Passive avoidance retention decr from 93% in control animals to 68% in DFP-treated rats. QNB binding studies revealed the density of muscarinic receptors in cortical homogenates was significantly reduced from 0.95 +/- 0.04 pmol/mg protein in controls to 0.72 +/- 0.04 pmol/mg protein in DFP-treated rats. Based on data that DFP causes a redn in cholinergic receptors, this study supports the hypothesis that central cholinergic receptors are assoc with mechanisms involved in memory storage., The organophosphorus inhibitors, such as DFP, serve as true hemisubstrates, since the resultant conjugate with the active center serine phosphorylated or phosphonylated is extremely stable. ... If the alkyl groups in the phosphorylated enzyme are ethyl or methyl, a significant degree of spontaneous regeneration of active enzyme requires several hours. Secondary (as in DFP) or tertiary alkyl groups enhance the stability of the phosphorylated enzyme, & significant regeneration of active enzyme is not observed. Hence, the return of acetylcholinesterase activity depends on synthesis of new enzyme., The characteristic pharmacological effects of the anticholinesterase agents are due primarily to the prevention of hydrolysis of acetylcholine by acetylcholinesterase at sites of cholinergic transmission. The transmitter thus accumulates, & the action of acetylcholine that is liberated by cholinergic impulses that leak from the nerve ending is enhanced. With most of the organophosphorus agents, such as DFP, virtually all the acute effects of moderate doses are attributable to this action. For example, the characteristic miosis that follows local application of DFP to the eye is not observed after chronic postganglionic denervation of the eye because there is no effective source of endogenous acetylcholine., Rats were treated with DFP using 1 or 2 mg/kg acutely, or with 1 mg/kg daily for 4, 14 or 28 days. Tremors, chewing movements and hind-limb abduction induced by DFP incr in a steeply dose-dependent manner. Tremor occurred in a complex spectrum of slow to intense fast types. Except for chewing, tolerance developed for these parameters, but at different rates. After acute treatment striatal dopamine (DA) and dihydroxyphenylacetic acid (DOPAC) levels were altered and the DOPAC/DA ratios were consistently incr within about the first 2 hr, suggesting an incr turnover of DA. It is suggested that the changes in DA metab arose secondarily to an elevation of brain acetylcholine following cholinesterase inhibition. A prolonged change in the levels or turnover of DA could be responsible for incr of postsynaptic DA receptor density previously found, which might then partly mediate the behavioral tolerance to DFP., For more Mechanism of Action (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page. | |
Record name | Isoflurophate | |
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URL | https://www.drugbank.ca/drugs/DB00677 | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Color/Form |
Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid | |
CAS No. |
55-91-4 | |
Record name | ISOFLUORPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5034 | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | Isoflurophate [USP] | |
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Record name | Isoflurophate | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | Diisopropyl phosphorofluoridate | |
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Record name | ISOFLUROPHATE | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |
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Record name | Isoflurophate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |
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Melting Point |
-116 °F (EPA, 1998), -82 °C | |
Record name | ISOFLUORPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5034 | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2133 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoflurophate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014815 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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